molecular formula C9H10ClN B6593899 2-Chloro-6-(prop-1-en-2-yl)aniline CAS No. 857594-97-9

2-Chloro-6-(prop-1-en-2-yl)aniline

Cat. No.: B6593899
CAS No.: 857594-97-9
M. Wt: 167.63 g/mol
InChI Key: NYMNGKBJJRMAJT-UHFFFAOYSA-N
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Description

2-Chloro-6-(prop-1-en-2-yl)aniline (CAS 857594-97-9) is a specialized aniline derivative that serves as a key precursor in advanced polymer research. Its molecular structure, characterized by an aniline ring substituted with a chloro group and a prop-1-en-2-yl group at the ortho positions, makes it a valuable monomer for the synthesis of novel conjugated polymers . This compound is primarily used in the oxidative copolymerization with aniline to produce soluble polyaniline (PANI) derivatives . The resulting copolymers address the common challenge of PANI's insolubility, thereby improving processability for applications such as thin-film fabrication . A significant research application involves the post-polymerization cyclization of these copolymers, which transforms them into new polymers containing both aniline and indole fragments . This polymer-like transformation profoundly alters the material's properties, leading to enhanced thermal stability, the emergence of photoconductivity, and high quantum yield, making the resulting materials promising for organic electronics . Furthermore, polymers derived from related aniline monomers demonstrate high sensitivity to environmental factors such as moisture and ammonia, highlighting their potential in the design of chemical sensors . The compound requires storage in a dark place under an inert atmosphere at 2-8°C . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

857594-97-9

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

2-chloro-6-prop-1-en-2-ylaniline

InChI

InChI=1S/C9H10ClN/c1-6(2)7-4-3-5-8(10)9(7)11/h3-5H,1,11H2,2H3

InChI Key

NYMNGKBJJRMAJT-UHFFFAOYSA-N

SMILES

CC(=C)C1=C(C(=CC=C1)Cl)N

Canonical SMILES

CC(=C)C1=C(C(=CC=C1)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The physicochemical and reactive properties of 2-Chloro-6-(prop-1-en-2-yl)aniline can be contextualized by comparing it to structurally related aniline derivatives (Table 1):

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Cl (2-position), propenyl (6) C₉H₁₀ClN 167.64* Potential intermediate for drug synthesis; propenyl group enables reactivity
2-Chloro-6-methylaniline (CAS 87-63-8) Cl (2), methyl (6) C₇H₈ClN 141.60 Higher solubility due to smaller substituent; used in dyes and agrochemicals
2-Methyl-6-(prop-1-en-2-yl)aniline (CAS 107859-36-9) Methyl (2), propenyl (6) C₁₀H₁₃N 147.22 Lacks chlorine; reduced electrophilic substitution reactivity
4-[6-(propan-2-yl)-1H-benzimidazol-2-yl]aniline (CAS 5633-34-1) Benzimidazole (2), isopropyl (6) C₁₆H₁₇N₃ 251.33 Heterocyclic structure; potential pharmaceutical applications

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Reactivity: The chlorine in this compound withdraws electron density, reducing the basicity of the aniline NH₂ group compared to non-chlorinated analogs (e.g., 2-Methyl-6-(prop-1-en-2-yl)aniline) . The propenyl group introduces steric hindrance and π-bond reactivity, enabling Diels-Alder or epoxidation reactions, as seen in patent syntheses of thienopyrimidine derivatives .

Physical Properties :

  • The molecular weight of this compound (167.64 g/mol) is higher than that of 2-Chloro-6-methylaniline (141.60 g/mol), likely increasing its boiling point and reducing volatility .
  • The propenyl group may lower solubility in polar solvents compared to methyl-substituted analogs due to increased hydrophobicity .

Applications :

  • 2-Chloro-6-methylaniline is utilized in dye manufacturing and as a precursor for herbicides, leveraging its NH₂ group for coupling reactions .
  • 4-[6-(propan-2-yl)-1H-benzimidazol-2-yl]aniline demonstrates the importance of heterocyclic extensions for biological activity, suggesting that this compound could serve as a scaffold for kinase inhibitors or antimicrobial agents .

Hydrogen Bonding and Crystallography

  • The chlorine atom in this compound may act as a hydrogen-bond acceptor, influencing crystal packing and solubility. This contrasts with 2-Methyl-6-(prop-1-en-2-yl)aniline, where hydrogen bonding is dominated by NH₂ and π-π interactions .
  • Software like SHELXL and WinGX (used in crystallography for analogs) could model its crystal structure, predicting motifs similar to other chloro-anilines .

Preparation Methods

General Reaction Framework

The most efficient route to 2-chloro-6-(prop-1-en-2-yl)aniline involves a palladium-catalyzed cross-coupling reaction. This method employs dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) (PdCl₂(dppf)) as the catalyst, potassium carbonate (K₂CO₃) as the base, and a biphasic solvent system of 1,4-dioxane and water. The reaction proceeds at 90°C under an inert atmosphere for 12 hours, achieving a yield of 91.9%.

The proposed mechanism involves oxidative addition of a chlorinated aryl halide (e.g., 2-chloro-6-iodoaniline) to the palladium center, followed by transmetallation with a propenyl boronic acid derivative. Reductive elimination then forms the carbon-carbon bond between the aryl chloride and propenyl groups.

Optimization and Variants

Variations in catalyst loading and solvent ratios impact yield. For instance, reducing the palladium catalyst to 2 mol% decreases the yield to 60.4%, underscoring the necessity of stoichiometric precision. Substituting 1,4-dioxane with toluene or THF results in incomplete conversion, likely due to poorer solubility of the aryl halide precursor.

One-Pot Condensation and Cyclization

NH₄Cl-Catalyzed Synthesis

A complementary method involves condensing 2-(prop-1-en-2-yl)aniline with 2-aminobenzoic acid esters in the presence of ammonium chloride (NH₄Cl) at 100°C. This one-pot reaction achieves an 85% yield within 2 hours, leveraging NH₄Cl’s dual role as a Brønsted acid catalyst and dehydrating agent.

Reaction Pathway:

  • Ester Activation : The 2-aminobenzoic acid ester undergoes nucleophilic attack by the aniline’s amine group.

  • Cyclization : Intramolecular dehydration forms a quinazolinone intermediate.

  • Propenyl Incorporation : The propenyl group is introduced via a Michael addition, facilitated by NH₄Cl’s acidic environment.

Limitations and Scope

While this method avoids precious metal catalysts, it requires anhydrous conditions and precise temperature control. Side products, such as over-alkylated derivatives, are minimized by maintaining a 1:1.2 molar ratio of the ester to aniline.

Comparative Analysis of Synthetic Routes

Method Catalyst Solvent Temperature Time Yield Reference
Palladium cross-couplingPdCl₂(dppf), K₂CO₃1,4-Dioxane/H₂O90°C12 h91.9%
One-pot condensationNH₄ClNeat100°C2 h85%

Key Observations :

  • The palladium method offers higher yields but requires stringent inert conditions and costly catalysts.

  • The NH₄Cl route is operationally simpler but produces slightly lower yields due to competing side reactions.

Q & A

Q. What are the established synthetic routes for 2-Chloro-6-(prop-1-en-2-yl)aniline, and how do reaction conditions influence yield?

The compound can be synthesized via:

  • Suzuki-Miyaura coupling : Uses palladium catalysts to cross-couple aryl halides with alkenylboronic acids. Optimal yields (60–75%) require inert atmospheres and precise temperature control (80–100°C) .
  • Ullmann reaction : Copper catalysts mediate coupling between aryl halides and amines. Lower yields (40–50%) due to side reactions but useful for halogenated substrates .
  • Direct alkylation : Reacting 2-chloroaniline derivatives with propenyl halides. Requires base (e.g., K₂CO₃) and polar aprotic solvents (DMF or DMSO) . Key factors: Catalyst choice, solvent polarity, and temperature significantly impact regioselectivity and purity.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., chloro and propenyl groups). Downfield shifts (~7.2–7.8 ppm for aromatic protons) confirm electron-withdrawing effects .
  • FT-IR : Peaks at ~3450 cm⁻¹ (N-H stretch) and 1630 cm⁻¹ (C=C stretch) validate the aniline and propenyl moieties .
  • HPLC-MS : Quantifies purity and detects byproducts. Reverse-phase columns (C18) with acetonitrile/water gradients are standard .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity?

Substituent effects are critical:

SubstituentElectronic EffectReactivity Impact
Chloro (-Cl)Electron-withdrawingIncreases electrophilicity; directs electrophilic substitution to meta positions .
Propenyl (-CH₂C=CH₂)Electron-donating (via conjugation)Stabilizes intermediates in coupling reactions; enhances solubility in non-polar solvents .
Comparative studies with bromo or methyl analogs show altered reaction kinetics and regioselectivity .

Advanced Research Questions

Q. What mechanistic pathways govern the compound’s participation in transition-metal-catalyzed reactions?

In Suzuki coupling , the mechanism involves:

  • Oxidative addition of Pd⁰ to the aryl halide.
  • Transmetallation with the alkenylboronic acid.
  • Reductive elimination to form the C-C bond . Kinetic studies: Chloro substituents slow oxidative addition due to electron withdrawal, requiring higher catalyst loadings (5–10 mol%) .

Q. How can computational methods (e.g., DFT) predict the compound’s vibrational spectra and electronic properties?

  • DFT calculations (B3LYP/6-311++G(d,p)) simulate IR spectra and HOMO-LUMO gaps. For this compound, HOMO localizes on the aniline ring, while LUMO resides on the propenyl group, indicating charge-transfer potential .
  • Molecular docking : Predicts binding affinity to biological targets (e.g., enzymes), aiding drug-discovery applications .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar analogs?

  • Dose-response assays : Test cytotoxicity across multiple cell lines (e.g., HeLa, MCF-7) to identify potency thresholds.
  • Metabolic stability studies : Assess hepatic microsome degradation to explain variability in in vivo vs. in vitro results .
  • Structural analogs (e.g., bromo or trifluoromethyl derivatives) show divergent activities due to differences in lipophilicity and hydrogen-bonding capacity .

Methodological Recommendations

  • Synthetic optimization : Use design-of-experiment (DoE) approaches to screen catalysts (Pd/C, CuI), solvents, and temperatures .
  • Data validation : Cross-reference NMR/IR data with computational predictions to confirm assignments .
  • Biological assays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate results via replicate experiments .

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